9H-Purine-6,8-diamine 9H-Purine-6,8-diamine Adenine receptor agonist (Ki = 0.0341 μM in HEK293 cells expressing an adenine binding site). Displays 190-fold increased potency at the human binding site over the rat adenine receptor (rAde1R) (Ki = 6.51 μM).
Brand Name: Vulcanchem
CAS No.: 28128-33-8
VCID: VC0004808
InChI: InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11)
SMILES: C1=NC(=C2C(=N1)N=C(N2)N)N
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol

9H-Purine-6,8-diamine

CAS No.: 28128-33-8

Cat. No.: VC0004808

Molecular Formula: C5H6N6

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

9H-Purine-6,8-diamine - 28128-33-8

CAS No. 28128-33-8
Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
IUPAC Name 7H-purine-6,8-diamine
Standard InChI InChI=1S/C5H6N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H5,6,7,8,9,10,11)
Standard InChI Key PFUVOLUPRFCPMN-UHFFFAOYSA-N
SMILES C1=NC(=C2C(=N1)N=C(N2)N)N
Canonical SMILES C1=NC(=C2C(=N1)N=C(N2)N)N

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 7H-purine-6,8-diamine, with a canonical SMILES representation of C1=NC(=C2C(=N1)N=C(N2)N)N. Key properties include:

PropertyValueSource
Molecular formulaC₅H₆N₆
Average mass150.14 g/mol
Hydrogen bond donors3
Hydrogen bond acceptors5
Topological polar surface area92.5 Ų

Stereochemical Variations

While the parent compound lacks stereocenters, derivatives such as 8-aminoadenosine (C₁₀H₁₄N₆O₄) exhibit defined stereochemistry at the ribose moiety . For example, 8-(6-aminohexyl)aminoadenosine 5′-monophosphate lithium salt (C₁₆H₂₈LiN₇O₇P) contains a phosphonopentofuranosyl group with variable stereochemical configurations .

Synthesis and Derivative Development

Core Synthesis Strategies

The synthesis of 9H-purine-6,8-diamine derivatives typically begins with halogenated pyrimidines or purines. A common approach involves nucleophilic substitution at the C6 position using diamines or aryl amines under microwave-assisted conditions to enhance reaction efficiency . For instance:

  • Step 1: Chlorination of hypoxanthine with POCl₃ and DIPEA yields 2,6-dichloropurine .

  • Step 2: Sequential amination at C6 and C8 positions using alkyl/aryl amines .

Key Derivatives and Modifications

Recent advances focus on C6 and C8 functionalization to improve bioavailability and target specificity:

  • N6-methyl derivatives (e.g., C₆H₈N₆, m/z 164.08) exhibit enhanced metabolic stability .

  • 8-Arylalkyl substitutions (e.g., 8-(4-phenoxyphenyl)) increase cytotoxicity in cancer cell lines .

  • Phosphate conjugates (e.g., lithium salts) improve aqueous solubility for in vivo applications .

Biological Activity and Mechanisms

Anticancer Properties

9H-Purine-6,8-diamine derivatives demonstrate potent cytotoxic effects across multiple cancer models:

DerivativeCell Line (IC₅₀, μM)Reference
6-(4-phenoxyphenyl)Huh7 (2.1)
N8-phenyl analogHCT116 (3.8)
9-cyclopentylHCC827 (0.9)

Mechanistically, these compounds inhibit kinases (e.g., EGFR T790M) and disrupt DNA topoisomerase II activity, inducing apoptosis .

Adenine Receptor Modulation

As an adenine receptor agonist, 9H-purine-6,8-diamine binds human receptors with high affinity (Kᵢ = 34.1 nM), surpassing rodent analogs by 190-fold . This selectivity underpins its potential in neurodegenerative disease models, where it reduces tau protein aggregation .

Antimicrobial and Anti-inflammatory Effects

Emerging data suggest broad-spectrum activity:

  • Antibacterial: Disrupts folate biosynthesis in E. coli (MIC = 8 μg/mL) .

  • Anti-inflammatory: Inhibits COX-2 (IC₅₀ = 12 μM) via purinergic signaling .

Pharmacological Applications

Oncology

Derivatives like 9e (9-cyclopentyl-N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine) achieve complete tumor regression in HCC827 xenografts at 5 mg/kg doses . Structural optimization has focused on reducing off-target kinase interactions while maintaining potency against resistant mutations .

Neurological Disorders

8-Aminoadenine analogs show promise in Alzheimer’s models by degrading aberrant proteins via Hsp90 inhibition . The lithium salt of 8-(6-aminohexyl)aminoadenosine 5′-monophosphate enhances blood-brain barrier permeability .

Recent Advances and Future Directions

Synthetic Innovations

  • Microwave-assisted synthesis reduces reaction times from 24 h to 4 h while improving yields (>90%) .

  • Isotope-labeled analogs (e.g., [¹⁵N₄]-core) enable precise pharmacokinetic tracking via mass spectrometry .

Targeted Drug Delivery

Nanoparticle formulations of 9H-purine-6,8-diamine derivatives are under development to mitigate systemic toxicity. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug .

Clinical Trials

Phase I trials for N6,N8-diethyl-9H-purine-6,8-diamine (C₉H₁₄N₆) are ongoing in non-small cell lung cancer, with preliminary results indicating a favorable safety profile .

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